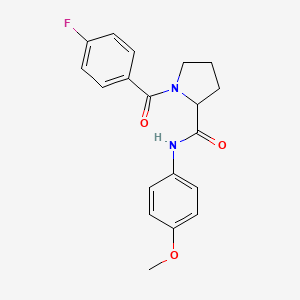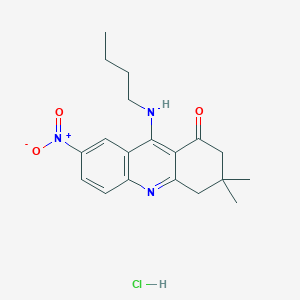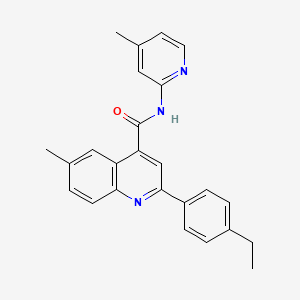
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as F-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. F-MPA belongs to the class of prolinamides, which are known for their ability to interact with the central nervous system and modulate neurotransmitter release. In
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in motor function and reward processing. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Wirkmechanismus
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia, which are consistent with increased dopamine signaling. Additionally, this compound has been shown to decrease anxiety-like behavior and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has several advantages for use in lab experiments. It is a highly selective DAT inhibitor, which allows for precise modulation of dopamine signaling without affecting other neurotransmitter systems. Additionally, this compound has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of interest is the development of this compound-based therapies for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the long-term effects of this compound on the brain and behavior are not well understood and require further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medical research. Its ability to modulate dopamine signaling makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. While its synthesis is complex and its long-term effects are not well understood, further research on this compound has the potential to lead to significant advances in the field of neuroscience.
Synthesemethoden
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyphenylalanine followed by the addition of proline. The resulting compound is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-10-8-15(9-11-16)21-18(23)17-3-2-12-22(17)19(24)13-4-6-14(20)7-5-13/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKAAHWMAACJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6103772.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6103780.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)


![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)
![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B6103832.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)